TFA Lability: BSi Ether vs. tBu Ether
The TBDMS (BSi) silyl ether protection of the serine hydroxyl group exhibits quantifiably higher lability toward trifluoroacetic acid (TFA) compared to the tert-butyl (tBu) ether . This differential sensitivity enables selective removal of the BSi group under conditions that leave Boc/tBu protection intact .
| Evidence Dimension | Lability to TFA |
|---|---|
| Target Compound Data | More labile toward TFA |
| Comparator Or Baseline | Fmoc-Ser(tBu)-OH: Less labile toward TFA |
| Quantified Difference | Qualitative difference in acid lability; BSi > tBu for TFA sensitivity |
| Conditions | TFA treatment in standard SPPS cleavage/deprotection protocols |
Why This Matters
Users requiring orthogonal protection strategies—where acid-labile side-chain deprotection is needed while preserving base-labile Fmoc—will specifically require the BSi-protected variant over the tBu analog.
